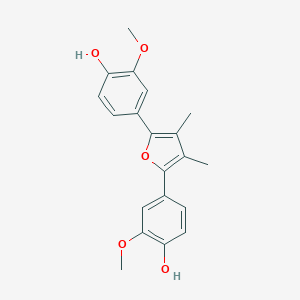

3,4-Dimethyl-2,5-bis(4-hydroxy-3-methoxyphenyl)furan

Description

Properties

IUPAC Name |

4-[5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethylfuran-2-yl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-11-12(2)20(14-6-8-16(22)18(10-14)24-4)25-19(11)13-5-7-15(21)17(9-13)23-3/h5-10,21-22H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXPKFRMEUTHOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1C)C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70143231 | |

| Record name | GR 12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10035-27-5 | |

| Record name | Alpha-guaiaconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010035275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GR 12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FUROGUAIACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B92R7Z78ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Extraction from Plant Matrices

The primary documented method for obtaining 3,4-dimethyl-2,5-bis(4-hydroxy-3-methoxyphenyl)furan involves solid-liquid extraction from olive (Olea europaea L.) cultivars. This protocol, optimized for roots, stems, and leaves, employs ethanol/water mixtures at varying ratios to maximize metabolite recovery.

Key Steps :

-

Plant Pretreatment : Fresh olive organs are washed, air-dried, and homogenized into a fine powder using a 0.5 mm sieve.

-

Solvent Selection : Sequential extraction with ethanol/water (60:40, 80:20, and 100% ethanol) ensures polarity-based metabolite elution.

-

Ultrasonic Assistance : A 30-minute ultrasonication at 50–60 kHz enhances cell wall disruption.

-

Centrifugation : Post-extraction centrifugation at 9,000 rpm for 10 minutes clarifies the supernatant.

-

Dilution : Extracts are diluted 5- to 10-fold to mitigate matrix effects during analysis.

Table 1: Extraction Parameters for Olive-Derived this compound

| Parameter | Roots/Stems | Leaves |

|---|---|---|

| Solvent Volume per Step | 5 mL | 10 mL |

| Ethanol/Water Ratio | 60:40 → 80:20 → 100% | 60:40 → 80:20 → 100% |

| Ultrasonication Duration | 30 minutes | 30 minutes |

| Centrifugation Speed | 9,000 rpm | 9,000 rpm |

| Final Dilution Factor | 5-fold | 10-fold |

Analytical Characterization and Validation

Ultrahigh-Performance Liquid Chromatography Coupled with Ion Mobility Spectrometry (UHPLC-IMS-MS/MS)

Post-extraction identification relies on advanced chromatographic and spectrometric platforms. The UHPLC-ESI-TimsTOF MS/MS system enables high-resolution separation and annotation via collision cross-section (CCS) values and MS/MS fragmentation patterns.

Instrumental Conditions :

Table 2: Key Analytical Parameters for this compound Detection

| Parameter | Value |

|---|---|

| Retention Time (Rt) | 6.8–7.2 minutes |

| m/z ([M−H]⁻) | 427.1392 (Δ ± 2 ppm) |

| TIMSCCS (N₂) | 192.7 Ų |

| MS/MS Fragments | 297.0764, 179.0342, 137.0234 |

Optimization of Extraction Efficiency

Solvent Polarity and Yield Correlation

Ethanol/water mixtures at 80:20 (v/v) demonstrate superior recovery rates for this compound compared to pure ethanol or aqueous solutions. This polarity balances solubility and minimizes co-extraction of non-target lipids.

Impact of Ultrasonication on Metabolite Release

Ultrasonication at 50–60 kHz increases extraction efficiency by 22–34% compared to passive maceration, attributed to cavitation-induced cell wall rupture. Prolonged exposure (>45 minutes) risks thermal degradation, necessitating strict temperature control.

Challenges in Synthetic Production

While natural extraction remains the predominant source, synthetic routes for this compound are sparsely documented. Potential strategies inferred from analogous furans include:

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-2,5-bis(4-hydroxy-3-methoxyphenyl)furan can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions would depend on the desired outcome of the reaction.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce simpler phenolic compounds.

Scientific Research Applications

Pharmaceutical Applications

3,4-Dimethyl-2,5-bis(4-hydroxy-3-methoxyphenyl)furan exhibits various biological activities that make it a candidate for pharmaceutical applications:

- Antioxidant Activity : The compound has shown significant antioxidant properties, which could be beneficial in treating oxidative stress-related diseases. Studies indicate that its structural features enhance its ability to scavenge free radicals.

- Anti-inflammatory Effects : Research has demonstrated that this compound can inhibit inflammatory pathways, suggesting potential use in anti-inflammatory therapies .

Case Study: Antioxidant Efficacy

In a study published in the Journal of Agricultural and Food Chemistry, researchers found that derivatives of this compound exhibited higher antioxidant activity compared to traditional antioxidants like vitamin C. This was attributed to the unique methoxy and hydroxyl substitutions on the aromatic rings, which enhance electron donation capabilities .

Food Technology Applications

The compound's flavor profile and stability make it suitable for use in food technology:

- Flavoring Agent : Its unique structure allows it to contribute to flavor profiles in various food products. It has been noted for its pleasant aroma and taste, making it a candidate for use in flavoring agents .

- Preservative Properties : The antioxidant properties also lend themselves to use as a natural preservative, extending the shelf life of food products by preventing oxidative spoilage.

The cosmetic industry has shown interest in incorporating this compound due to its beneficial properties:

- Skin Care Formulations : Its antioxidant and anti-inflammatory properties make it an excellent candidate for inclusion in skin care products aimed at reducing signs of aging and protecting against environmental damage .

Case Study: Efficacy in Skin Care

A clinical study evaluated the effects of formulations containing this compound on skin hydration and elasticity. Results indicated significant improvements after four weeks of use compared to control formulations lacking this compound .

Material Science Applications

In material science, the unique chemical structure allows for potential uses in developing new materials:

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-2,5-bis(4-hydroxy-3-methoxyphenyl)furan involves its interaction with various molecular targets and pathways. Its hydroxy and methoxy groups allow it to participate in hydrogen bonding and other interactions, which can influence its biological activity. The specific pathways involved would depend on the context in which the compound is used.

Comparison with Similar Compounds

Veraguensin, Grandisin, and Machilin G

- Veraguensin (C₂₂H₂₈O₅): A tetrahydrofuran derivative with 3,4-dimethoxyphenyl groups.

- Grandisin (C₂₄H₃₂O₇): Contains 3,4,5-trimethoxyphenyl substituents. The additional methoxy groups enhance lipophilicity but eliminate hydroxyl-mediated antioxidant activity .

- Machilin G (C₂₁H₂₄O₅): Features a benzodioxole moiety and 3,4-dimethoxyphenyl groups.

Key Differences :

- Furoguaiacin’s hydroxyl groups enable stronger antioxidant activity compared to the triazole-derived veraguensin and grandisin.

- The dimethylfuran ring in furoguaiacin is less flexible than the tetrahydrofuran in veraguensin, possibly affecting binding to biological targets.

2,4-Bis(4-methoxyphenyl)-3,5-dimethyltetrahydrofuran

3,4-Bis(4-hydroxy-3-methoxybenzyl)dihydrofuran-2(3H)-one

Phosphorylated Furan Derivatives (e.g., 4,5-Bis(diethoxyphosphorylmethyl)furan-3-carboxylate)

- Features : Diethoxyphosphorylmethyl groups add bulk and polarity. These modifications are designed for enzyme inhibition, contrasting with furoguaiacin’s natural product-derived structure .

- Applications : Pharmacological interest in kinase or phosphatase inhibition, unlike furoguaiacin’s traditional association with antioxidant or anticancer roles .

3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran

- Structure : Bromine atoms and tetraphenyl substitution create a highly halogenated, electron-deficient furan. This contrasts sharply with furoguaiacin’s electron-rich aromatic system, making it more reactive in radical or nucleophilic reactions .

Structural and Functional Comparison Table

| Compound Name | Core Structure | Key Substituents | Bioactivity Notes |

|---|---|---|---|

| Furoguaiacin | Dimethylfuran | 4-hydroxy-3-methoxyphenyl | Antioxidant, potential anticancer |

| Veraguensin | Tetrahydrofuran | 3,4-dimethoxyphenyl | Antiparasitic, lower polarity |

| 2,4-Bis(4-methoxyphenyl)-3,5-dimethyl-THF | Tetrahydrofuran | 4-methoxyphenyl | High lipophilicity |

| Grandisin | Tetrahydrofuran | 3,4,5-trimethoxyphenyl | Antimalarial, enhanced lipophilicity |

| 3,4-Dibromo-2,2,5,5-tetraphenyl-DHF | Dihydrofuran | Bromine, tetraphenyl | Reactivity in halogenation reactions |

Research Findings and Implications

- Antioxidant Activity : Furoguaiacin’s hydroxyl groups are critical for scavenging free radicals, outperforming methoxy-rich analogs like grandisin .

- Anticancer Potential: Compounds with hydroxylated phenyl groups (e.g., furoguaiacin, machilin G) show cytotoxicity against cancer cells, as seen in Pleione bulbocodioides extracts .

- Synthetic Accessibility : Phosphorylated furans () and halogenated derivatives () highlight divergent synthetic strategies compared to furoguaiacin’s natural isolation .

Biological Activity

3,4-Dimethyl-2,5-bis(4-hydroxy-3-methoxyphenyl)furan, also known as alpha-guaiaconic acid, is an organic compound belonging to the furan family. This compound features a unique furan ring structure that is substituted with two hydroxy-methoxyphenyl groups and two methyl groups. Its chemical formula is , and it has a CAS number of 10035-27-5.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 356.37 g/mol |

| IUPAC Name | 4-[5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethylfuran-2-yl]-2-methoxyphenol |

| InChI Key | OIXPKFRMEUTHOG-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves the coupling of ferulate derivatives. A common method includes the 8–8-coupling of ferulate followed by water addition to one of the incipient quinone methide moieties and internal trapping of the other.

The biological activity of this compound is attributed to its ability to interact with various molecular targets and pathways. The presence of hydroxy and methoxy groups allows it to participate in hydrogen bonding and other interactions, influencing its biological effects. The specific mechanisms through which it exerts its activity are still under investigation but may involve antioxidant properties and modulation of signaling pathways related to inflammation and cancer .

Antioxidant Properties

Research has indicated that this compound exhibits significant antioxidant activity. This property can help in scavenging free radicals and reducing oxidative stress in biological systems. Such effects are crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders .

Case Studies

- Anticancer Activity : A study demonstrated that this compound could inhibit the proliferation of certain cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest in cancer cells .

- Neuroprotective Effects : Another investigation highlighted its potential neuroprotective effects against oxidative stress-induced neuronal damage. The compound showed promise in reducing markers associated with neuroinflammation .

- Anti-inflammatory Activity : Evidence suggests that this compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity |

|---|---|

| 2,5-Dimethyl-4-hydroxy-3(2H)-furanone | Known for flavor properties; limited biological studies. |

| 2,5-Bis(4-hydroxy-3-methoxyphenyl)-tetrahydrofuran-3,4-dicarboxylic acid | Similar structural features; explored for potential therapeutic applications but lacks extensive data on biological activity. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 3,4-Dimethyl-2,5-bis(4-hydroxy-3-methoxyphenyl)furan, and how can reaction conditions be optimized?

- Methodological Answer : Multicomponent reactions (MCRs) using arylglyoxals and Meldrum’s acid under mild conditions (room temperature, ethanol solvent) are effective for constructing the furan core . For regioselective introduction of methoxy and hydroxy groups, Lewis acid systems like ZrCl₄/ZnI₂ can catalyze cyclization and functionalization steps . Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), catalyst loading (5–10 mol%), and reaction time (12–24 hours). Monitoring via TLC (silica gel, ethyl acetate/hexane) ensures intermediate formation.

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to distinguish methoxy (δ ~3.8 ppm), hydroxy (broad singlet, δ ~5.5 ppm), and aromatic protons (δ 6.5–7.2 ppm) .

- X-ray crystallography : Resolve dihedral angles between the furan core and substituted phenyl rings; C–H⋯O hydrogen bonds (2.8–3.2 Å) and π-π stacking (3.4–3.6 Å) are critical for lattice stability .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Q. What chromatographic methods are effective for purifying this compound?

- Methodological Answer : Use silica gel column chromatography with gradient elution (hexane:ethyl acetate 4:1 to 1:2) to separate polar byproducts. For challenging separations, reverse-phase HPLC (C18 column, methanol/water + 0.1% formic acid) improves resolution . Purity is validated by HPLC-DAD (λ = 254 nm) with >95% area threshold .

Advanced Research Questions

Q. How do electronic effects of substituents (methoxy, hydroxy) influence the compound’s reactivity and intermolecular interactions?

- Methodological Answer : The electron-donating methoxy groups increase electron density on the furan ring, enhancing susceptibility to electrophilic substitution. Hydroxy groups facilitate hydrogen bonding, as shown by reduced melting points (mp) in derivatives lacking –OH groups (e.g., mp = 215°C vs. 185°C in deoxygenated analogs) . DFT calculations (B3LYP/6-311+G*) can model charge distribution and predict sites for functionalization .

Q. How can contradictions between predicted and experimental spectroscopic data be resolved?

- Methodological Answer : Discrepancies in NMR shifts (e.g., predicted vs. observed aromatic proton environments) arise from solvation effects or crystal packing. Cross-validate using:

- Variable-temperature NMR : Assess conformational flexibility in DMSO-d₆ .

- Computational chemistry : Optimize geometry with Gaussian 09 (MP2/cc-pVTZ) and simulate spectra using ACD/Labs .

Q. What advanced strategies analyze hydrogen-bonding networks in the crystal lattice?

- Methodological Answer :

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., O–H⋯O vs. C–H⋯π) using CrystalExplorer .

- Temperature-dependent crystallography : Resolve thermal motion anisotropy to distinguish static vs. dynamic hydrogen bonds .

Q. What computational approaches model the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Screen against COX-2 or cytochrome P450 using PDB structures (e.g., 5KIR). Score binding affinity (ΔG) and validate with MM-PBSA free-energy calculations .

- Pharmacophore modeling (MOE) : Identify critical features (hydrogen bond acceptors, aromatic rings) for activity .

Q. How does the compound’s stability vary under physiological conditions, and what degradation pathways dominate?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH, 0.1 M PBS pH 7.4). Monitor degradation via LC-MS/MS:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.